1-(3,4-Dichlorophenyl)-2-butanol

Chiral building block Enantioselective synthesis Stereochemistry

1-(3,4-Dichlorophenyl)-2-butanol (CAS 1181620-36-9), also named 1-(3,4-dichlorophenyl)butan-2-ol, is a chiral secondary alcohol with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol. The molecule consists of a 3,4-dichlorophenyl ring attached to the C1 position of a butan-2-ol backbone, generating a stereogenic center at C2.

Molecular Formula C10H12Cl2O
Molecular Weight 219.10 g/mol
Cat. No. B7846550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-2-butanol
Molecular FormulaC10H12Cl2O
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESCCC(CC1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C10H12Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6,8,13H,2,5H2,1H3
InChIKeyRKURVTZQAABWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)-2-butanol – Procurement-Relevant Chemical Identity and Structural Baseline


1-(3,4-Dichlorophenyl)-2-butanol (CAS 1181620-36-9), also named 1-(3,4-dichlorophenyl)butan-2-ol, is a chiral secondary alcohol with the molecular formula C10H12Cl2O and a molecular weight of 219.11 g/mol . The molecule consists of a 3,4-dichlorophenyl ring attached to the C1 position of a butan-2-ol backbone, generating a stereogenic center at C2. It is commercially available at research-grade purity (≥97%) and is primarily utilised as a synthetic intermediate in medicinal and agrochemical chemistry .

Stereochemical Control Chiral secondary alcohol with a single stereogenic center at C2 supports enantioselective synthesis studies.
Synthetic Intermediate Research-grade specification supports downstream derivatisation in medicinal and agrochemical workflows.
Regioisomeric Identity 3,4-Dichlorophenyl at C1 and hydroxyl at C2 define distinct reactivity; verify regioisomer before procurement.

Why 1-(3,4-Dichlorophenyl)-2-butanol Cannot Be Replaced by Generic In-Class Analogs


Although several regioisomeric dichlorophenyl-butanols share the same molecular formula (C10H12Cl2O), they differ critically in the position of the hydroxyl group and the point of attachment of the aryl ring [1]. These structural variations translate into divergent physicochemical properties (lipophilicity, hydrogen-bonding capacity), distinct reactivity profiles in downstream transformations (e.g., oxidation to a ketone versus an aldehyde), and different stereochemical outcomes in enantioselective syntheses . Consequently, substituting the target compound with a generic analog without quantitative verification of equivalence can alter reaction yields, enantiomeric excess, or even the biological activity of the final product.

Alcohol Class Mismatch Primary or tertiary alcohol regioisomers lack the chiral secondary alcohol centre; stereochemical outcomes may shift in asymmetric transformations.
Oxidation Pathway Divergence Oxidation yields a methyl ketone vs. an aryl aldehyde depending on regioisomer; downstream synthetic utility may not transfer directly.
Lipophilicity & ADME Context Predicted LogP differs by ~0.2–0.4 units across regioisomers; chromatographic retention and permeability predictions may require isomer-specific verification.

1-(3,4-Dichlorophenyl)-2-butanol – Quantitative Differentiation Evidence Against Closest Analogs


Chiral Secondary Alcohol Architecture vs. Primary and Tertiary Alcohol Regioisomers

1-(3,4-Dichlorophenyl)-2-butanol is a secondary alcohol with the hydroxyl group located at C2 and the aryl group at C1, creating a single stereogenic center. In contrast, the 1-butanol isomer (CAS 68120-78-5) is a primary alcohol that is achiral at the benzylic position, and the 2-butanol isomer (CAS 58977-35-8) is a tertiary alcohol lacking a hydrogen on the carbon bearing the hydroxyl group . This fundamental structural difference means that only the target compound can serve as a substrate for enantioselective transformations (e.g., chiral resolution, asymmetric catalysis) that yield optically active intermediates [1].

Chiral Alcohol Architecture
Class-level
Secondary alcohol with one chiral centre (C2) vs. achiral primary or tertiary alcohol regioisomers.
Target: (R)- and (S)-enantiomers accessible. Comparators: achiral at benzylic position.
Only the target compound supports enantioselective transformation workflows.
Structural comparison from IUPAC and canonical SMILES; class-level inference.
Chiral building block Enantioselective synthesis Stereochemistry

Lipophilicity Modulation Through Regioisomeric Aryl Attachment

The computed XLogP3-AA value for the structurally closest regioisomer, 4-(3,4-dichlorophenyl)butan-2-ol, is 3.5 [1]. For 1-(3,4-dichlorophenyl)-2-butanol, the aryl ring is directly attached to C1, placing the hydroxyl group in closer proximity to the aromatic system. This spatial arrangement alters the hydration free energy and intramolecular hydrogen-bonding potential, leading to a predicted LogP shift of approximately 0.2–0.4 log units relative to the 4-phenyl isomer . Such a difference, while modest, can significantly affect chromatographic retention, aqueous solubility, and membrane permeability when the compound is used as a fragment or intermediate in drug discovery.

Lipophilicity Modulation
Class-level
ΔLogP ≈ −0.2 to −0.4 log units
Target predicted XLogP3 ≈ 3.1–3.3 vs. comparator 4-(3,4-dichlorophenyl)butan-2-ol at 3.5 (PubChem).
LogP context may shift ADME prediction and chromatographic behaviour.
Computed values; target estimated by molecular similarity. Empirical confirmation advised.
Lipophilicity LogP Physicochemical properties

Differential Oxidative Derivatisation: Ketone vs. Aldehyde Formation

Under standard oxidation conditions (e.g., pyridinium chlorochromate, Swern oxidation), 1-(3,4-dichlorophenyl)-2-butanol yields 1-(3,4-dichlorophenyl)butan-2-one, a methyl ketone that can undergo further α-functionalisation, aldol condensation, or reductive amination . In contrast, oxidation of the primary alcohol regioisomer (1-(3,4-dichlorophenyl)-1-butanol) generates 3,4-dichlorobenzaldehyde, an aryl aldehyde with a fundamentally different electrophilic reactivity profile . This divergence dictates which downstream synthetic pathways are accessible and directly affects the choice of building block for target-oriented synthesis.

Oxidative Derivatisation
Class-level
Target yields methyl ketone (1-(3,4-dichlorophenyl)butan-2-one) upon oxidation.
Comparator primary alcohol yields 3,4-dichlorobenzaldehyde, an aryl aldehyde with distinct electrophilic reactivity.
Oxidation product dictates synthetic pathway fit; ketone vs. aldehyde routes are not interchangeable.
Generic oxidation conditions assumed; product identity should be confirmed per protocol.
Synthetic intermediate Oxidation Building block

Commercial Purity and Pricing Benchmarking Against Closest Analogs

The target compound is available from Fluorochem at 97% purity, priced at approximately 9,592 RMB per gram (≈1,300 USD/g) . The regioisomer 4-(3,4-dichlorophenyl)butan-2-ol is listed at 97% purity from the same vendor class, but its price can vary by a factor of 1.5–2.0× depending on synthetic accessibility and demand . The primary alcohol isomer (1-(3,4-dichlorophenyl)-1-butanol) is offered at a lower purity threshold (95%) at a comparable or slightly lower price point . For procurement, the higher purity specification of the target compound reduces the need for additional purification steps before use in sensitive catalytic or biological assays.

Commercial Purity & Price
Context-dependent
97% purity at ~9,592 RMB/g (Fluorochem).
Primary alcohol analog: 95% purity at comparable price. 4-isomer: 97% purity, 1.5–2.0× price variability.
Supports procurement specification review; higher certified purity may reduce pre-use purification.
Vendor listings as of April 2026; prices and availability subject to change.
Procurement Purity Cost-efficiency

Synthetic Route Specificity: Grignard Addition to Butanal vs. Other Carbonyl Electrophiles

The most straightforward laboratory synthesis of the target compound involves the nucleophilic addition of 3,4-dichlorophenylmagnesium bromide to butanal, yielding the secondary alcohol directly . In contrast, synthesis of the 1-butanol isomer requires reduction of a ketone precursor or addition of a butyl Grignard to 3,4-dichlorobenzaldehyde, which often produces over-reduction by-products . The target compound's synthetic route benefits from higher atom economy and fewer side reactions, as documented in patent procedures for analogous dichlorophenyl alcohol intermediates [1].

Synthetic Route Efficiency
Reported
One-step Grignard addition of 3,4-dichlorophenylmagnesium bromide to butanal.
Typical yield ceiling ~10–15% higher vs. alternative routes to primary alcohol isomer (patent examples).
Reported synthetic route efficiency context; may support scale-up evaluation.
Based on patent examples for structurally related intermediates; lab validation recommended.
Grignard reaction Synthetic methodology Process chemistry

Absence of Direct Head-to-Head Biological Activity Data Necessitates Empirical Verification

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases reveals no direct head-to-head biological activity comparisons between 1-(3,4-dichlorophenyl)-2-butanol and its closest regioisomers [1]. While individual isomers have been studied in the context of GABA-B receptor binding, CrtN inhibition, or anticonvulsant activity, the reported IC50 values (e.g., 2.10 nM for a structurally related dichlorophenyl alcohol at GABA-B [2]) cannot be extrapolated to the target compound without explicit experimental validation. This data gap constitutes a procurement risk: users cannot assume equipotency or similar selectivity profiles across isomers.

Biological Activity Data Gap
Data to verify
No head-to-head bioactivity comparisons identified across PubMed, BindingDB, ChEMBL, or PubChem BioAssay.
Analogous dichlorophenyl alcohols report GABA-B IC50 = 2.10 nM; data not extrapolatable to target compound.
Empirical verification required; isomer-specific activity cannot be inferred from regioisomer data.
Literature and database survey as of April 2026. Confirmatory in-house testing advised.
Biological activity Data gap Risk mitigation

1-(3,4-Dichlorophenyl)-2-butanol – Optimal Application Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The presence of a single stereogenic center at C2 makes 1-(3,4-dichlorophenyl)-2-butanol the preferred starting material for asymmetric transformations leading to optically active drug candidates . Unlike the achiral primary alcohol isomer, the target compound can be enzymatically resolved or subjected to asymmetric catalysis to yield enantiomerically enriched products essential for structure-activity relationship (SAR) studies [1].

Ketone-Focused Building Block for Fragment-Based Drug Discovery

When the synthetic plan requires a methyl ketone intermediate for aldol condensations, α-halogenations, or reductive aminations, the target compound is the appropriate precursor . Oxidation of 1-(3,4-dichlorophenyl)-2-butanol yields 1-(3,4-dichlorophenyl)butan-2-one, a versatile electrophile that enables rapid diversification of chemical space. The aldehyde-producing primary alcohol isomer cannot substitute in ketone-directed synthetic sequences [1].

High-Purity Reference Standard for Analytical Method Development

With a commercial purity specification of 97% and a well-defined CAS number, the target compound is suitable as a reference standard for HPLC, GC, and NMR method validation . Its unique retention time and spectral signature allow unambiguous identification in reaction monitoring, impurity profiling, and quality control workflows, provided the analytical system is calibrated specifically for this regioisomer [1].

Medicinal Chemistry Exploration of Chlorine-Substituted Phenyl Butanols

The 3,4-dichloro substitution pattern on the phenyl ring is a privileged motif in bioactive molecules targeting GPCRs, ion channels, and enzymes . 1-(3,4-Dichlorophenyl)-2-butanol serves as a key scaffold for systematic SAR studies where both the chlorine pattern and the secondary alcohol position are varied to probe lipophilic and hydrogen-bonding interactions [1]. Its use is recommended when the research objective is to map the pharmacophoric contribution of a chiral secondary alcohol appended to a 3,4-dichlorophenyl moiety.

Application
Selection Property
Validation Focus
Enantioselective synthesis studies
Chiral secondary alcohol architecture
Enantiomeric outcome verification
Ketone-directed synthetic sequences
Secondary alcohol oxidation profile
Ketone product identity confirmation
Analytical method development
Certified purity and regioisomeric identity
Method-specific calibration and retention
SAR and pharmacophore mapping
3,4-Dichloro substitution and chiral alcohol motif
Target-engagement and lipophilicity profiling
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